4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, furyl groups, and a chlorinated phenoxy moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Chlorinated Phenoxy Intermediate: This step involves the chlorination of 4-chloro-3,5-dimethylphenol using a chlorinating agent such as thionyl chloride.
Synthesis of the Furyl Methyl Intermediate: This involves the reaction of furfural with a suitable amine to form the furyl methyl intermediate.
Coupling Reaction: The chlorinated phenoxy intermediate is then coupled with the furyl methyl intermediate under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination step and the coupling reaction, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl groups, leading to the formation of furyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated phenoxy group, used in the production of dyes and herbicides.
Heparinoid: A compound with similar structural features, used for its anticoagulant properties.
Uniqueness
4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, furyl groups, and a chlorinated phenoxy moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C24H23ClN4O4 |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
4-[[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C24H23ClN4O4/c1-15-9-20(10-16(2)22(15)25)32-14-19-7-6-18(33-19)12-26-21-13-28-29(3)23(21)24(30)27-11-17-5-4-8-31-17/h4-10,12-13H,11,14H2,1-3H3,(H,27,30) |
InChI Key |
LPMJATOFMRJGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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